

Application Notes: Synthesis of 1,1-Diphenyl-1-propanol via Grignard Reaction

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Compound of Interest

Compound Name: 1,1-Diphenyl-2-propanol

Cat. No.: B1345509

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Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. Discovered by Victor Grignard, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as a carbonyl group. This protocol details the synthesis of the tertiary alcohol, 1,1-diphenyl-1-propanol, through the reaction of phenylmagnesium bromide with propiophenone.^[1] This method is a classic demonstration of the Grignard reaction's utility in constructing sterically hindered molecules.

Note: The requested synthesis of "1,1-Diphenyl-2-propanol" via a direct Grignard addition of phenylmagnesium bromide is not a standard or straightforward transformation. The protocol herein describes the synthesis of the structural isomer, 1,1-diphenyl-1-propanol, which is the logical and direct product of the reaction between the specified Grignard reagent and a suitable ketone (propiophenone). This compound is a colorless to pale yellow solid and serves as a valuable intermediate in pharmaceutical and fragrance applications.^[2]

Reaction Scheme

 Reaction scheme for the synthesis of 1,1-diphenyl-1-propanol

Figure 1. Nucleophilic addition of phenylmagnesium bromide to propiophenone, followed by acidic work-up, to yield 1,1-diphenyl-1-propanol.

Experimental Protocol

This procedure is intended for trained organic chemistry professionals in a laboratory setting. Strict anhydrous (water-free) conditions are critical for the success of the Grignard reaction.^[3] All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

Materials & Reagents

Reagent	CAS Number	Molar Mass (g/mol)	Amount (per 50 mmol scale)	Moles (mmol)	Equivalents
Magnesium Turnings	7439-95-4	24.31	1.34 g	55	1.1
Bromobenzene	108-86-1	157.01	7.85 g (5.27 mL)	50	1.0
Propiophenone	93-55-0	134.18	6.71 g (6.61 mL)	50	1.0
Anhydrous Diethyl Ether	60-29-7	74.12	~150 mL	-	-
Saturated NH ₄ Cl (aq)	12125-02-9	-	~100 mL	-	-
Anhydrous MgSO ₄	7487-88-9	-	As needed	-	-
Iodine (crystal)	7553-56-2	-	1 small crystal (optional)	-	-

Equipment

- 500 mL three-necked round-bottom flask
- Reflux condenser and drying tube (CaCl₂ or CaSO₄)

- 125 mL pressure-equalizing dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Inert gas line (Nitrogen or Argon)
- Separatory funnel (500 mL)
- Rotary evaporator
- Standard glassware for extraction and purification

Detailed Methodology

Part 1: Preparation of Phenylmagnesium Bromide

- **Apparatus Setup:** Assemble the flame-dried 500 mL three-necked flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a dropping funnel. Purge the entire apparatus with an inert gas.
- **Magnesium Activation:** Place the magnesium turnings (1.34 g) in the flask. If the reaction is slow to start, add a single small crystal of iodine to activate the magnesium surface.
- **Initiation:** Add approximately 10 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium. Prepare a solution of bromobenzene (7.85 g) in 40 mL of anhydrous diethyl ether in the dropping funnel.
- **Grignard Formation:** Add about 2-3 mL of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by bubbling and the formation of a cloudy gray/brown solution. If it does not start, gentle warming with a heat gun or water bath may be necessary.
- **Addition:** Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

- **Completion:** After the addition is complete, reflux the mixture gently for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should be dark and cloudy.

Part 2: Synthesis of 1,1-Diphenyl-1-propanol

- **Cooling:** Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice-water bath.
- **Ketone Addition:** Prepare a solution of propiophenone (6.71 g) in 50 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent over 30 minutes. A viscous precipitate will form.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

Part 3: Work-up and Purification

- **Quenching:** Cool the reaction flask again in an ice bath. Cautiously and slowly add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide salt. Stir until the solids dissolve into two clear layers.
- **Extraction:** Transfer the mixture to a 500 mL separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL portions of diethyl ether.
- **Washing & Drying:** Combine all the organic layers. Wash the combined ethereal solution with saturated sodium chloride (brine), then dry it over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator. The crude product will remain as a solid or viscous oil.
- **Purification:** The crude 1,1-diphenyl-1-propanol can be purified by recrystallization from a suitable solvent such as hexane or a mixture of ethyl acetate and hexane.^[4]

Quantitative Data Summary

Compound	Molecular Formula	Molar Mass (g/mol)	Key Physical Properties
Propiophenone (Reactant)	C ₉ H ₁₀ O	134.18	Boiling Point: 218 °C; Density: 1.01 g/mL
Phenylmagnesium Bromide	C ₆ H ₅ BrMg	181.31	Typically prepared and used in solution (e.g., in THF or ether)
1,1-Diphenyl-1-propanol (Product)	C ₁₅ H ₁₆ O	212.29	Physical State: Solid; Boiling Point: ~342 °C[2]

Workflow and Process Visualization

The following diagram illustrates the complete experimental workflow for the synthesis of 1,1-diphenyl-1-propanol.



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Caption: Experimental workflow for the synthesis of 1,1-diphenyl-1-propanol.

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